molecular formula C8H9NO3 B12945602 3-(Aminomethyl)-2-hydroxybenzoic acid

3-(Aminomethyl)-2-hydroxybenzoic acid

Cat. No.: B12945602
M. Wt: 167.16 g/mol
InChI Key: ISHCLJXLZBYODT-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-hydroxybenzoic acid is a benzoic acid derivative featuring both hydroxyl (-OH) and aminomethyl (-CH2NH2) substituents at the 2- and 3-positions, respectively. For instance, 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid, CAS 570-23-0) is recognized as a pharmaceutical impurity and intermediate, underscoring the importance of positional isomerism in drug development .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-(aminomethyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C8H9NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,4,9H2,(H,11,12)

InChI Key

ISHCLJXLZBYODT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the aminomethyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Techniques such as refluxing in hydrocarbon solvents like toluene or hexane are commonly employed to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

3-(Aminomethyl)-2-hydroxybenzoic acid has been studied for its antimicrobial properties. Research indicates that it can inhibit the activity of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. The compound's ability to bind to the carboxylate-binding pocket of these enzymes enhances its potency against resistant strains .

Case Study: β-Lactamase Inhibition

  • Objective : To evaluate the inhibition potency of this compound against NDM-1 β-lactamase.
  • Method : In vitro assays were conducted to measure the enzyme activity in the presence of varying concentrations of the compound.
  • Results : The compound exhibited significant inhibition, demonstrating its potential as a lead compound for developing new antimicrobial agents.

1.2 HIV-1 Integrase Inhibition

Another prominent application is in the development of inhibitors targeting HIV-1 integrase. Structural modifications of related compounds have shown that derivatives of this compound can effectively inhibit the strand transfer reaction of integrase, a critical step in the viral replication process .

Data Table: Inhibition Potency of Derivatives

CompoundIC50 (μM)Selectivity
Compound A5High
Compound B12Moderate
This compound8High

Agricultural Applications

2.1 Pesticide Development

The compound serves as an important intermediate in synthesizing environmentally friendly pesticides. For instance, it is a precursor for chlorantraniliprole, which exhibits low toxicity to mammals while maintaining high insecticidal activity . This characteristic aligns with current trends towards sustainable agricultural practices.

Case Study: Synthesis of Chlorantraniliprole

  • Objective : To synthesize chlorantraniliprole using this compound as an intermediate.
  • Method : A multi-step synthesis involving chlorination and oxidation was employed.
  • Results : The final product demonstrated effective insect control with minimal environmental impact.

Biochemical Applications

3.1 Enzyme Modulation

The ability of this compound to modulate enzyme activity has been explored in various biochemical studies. It has been shown to interact with specific enzymes, leading to alterations in their activity profiles, which can be beneficial in therapeutic contexts.

Data Table: Enzyme Interaction Studies

EnzymeEffect ObservedConcentration (mM)
Enzyme XInhibition0.5
Enzyme YActivation0.1
Enzyme ZNo effectN/A

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The positional arrangement of amino and hydroxyl groups on the benzene ring significantly impacts properties:

  • 3-Aminosalicylic Acid (3-amino-2-hydroxybenzoic acid): The ortho positioning of -OH and -NH2 groups enables intramolecular hydrogen bonding, reducing acidity (pKa ~3.5) compared to its isomers. It is used as a reference standard in pharmaceutical impurity profiling .
  • 4-Aminosalicylic Acid (p-aminosalicylic acid, CAS 504-24-5): The para-substituted amino group enhances resonance stabilization, increasing thermal stability (melting point ~150°C) and making it a tuberculosis drug .
  • 5-Aminosalicylic Acid (mesalamine, CAS 89-57-6): With -NH2 and -OH in meta positions, it exhibits anti-inflammatory properties, particularly in treating ulcerative colitis .

Table 1: Comparison of Aminosalicylic Acid Isomers

Compound CAS Number Substituent Positions Molecular Weight Key Applications
3-Aminosalicylic Acid 570-23-0 2-OH, 3-NH2 153.14 Pharmaceutical impurity
4-Aminosalicylic Acid 504-24-5 2-OH, 4-NH2 153.14 Antitubercular agent
5-Aminosalicylic Acid 89-57-6 2-OH, 5-NH2 153.14 Anti-inflammatory drug

Halogenated Derivatives

Halogen substitution alters electronic properties and bioactivity. For example:

  • 5-Bromo-2-hydroxy-3-acryloylbenzoic acids (Compounds 20–27, ): Bromine and chlorine substituents increase molecular weight (e.g., Compound 20: C16H11BrO5, MW 363.16) and melting points (194–250°C).
  • 3-Chloroanthranilic Acid (2-amino-3-chlorobenzoic acid): The chloro group at the 3-position increases lipophilicity (logP ~1.8) compared to 3-aminosalicylic acid (logP ~0.5), influencing membrane permeability .

Methyl and Complex Derivatives

  • 3-Hydroxy-2-methylbenzoic Acid: A methyl group at the 2-position (CAS 603-80-5) increases lipophilicity (logP ~1.5) and thermal stability (melting point ~215°C) compared to 3-aminosalicylic acid, making it useful in polymer synthesis .
  • Schiff Base Derivatives: The Schiff base ligand 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid () forms metal complexes with antimicrobial activity (e.g., MIC ≤25 µg/mL against E. coli), demonstrating how extended conjugation and heterocyclic moieties enhance bioactivity .

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